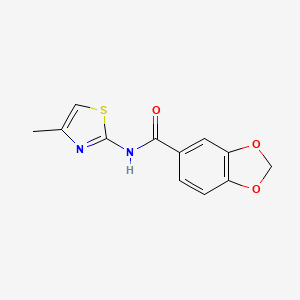

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Vue d'ensemble

Description

The compound “N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide” contains several functional groups including a thiazole ring, a benzodioxole ring, and a carboxamide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . Benzodioxole is a type of ether that contains a benzene ring fused to a dioxole ring . Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and benzodioxole rings, along with the carboxamide group . These groups could potentially participate in various chemical reactions depending on the conditions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The thiazole and benzodioxole rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Antimicrobial Activity

The thiazole ring system in Oprea1_035320 contains nitrogen and sulfur heteroatoms at positions 1 and 3, respectively. Thiazole derivatives have been widely studied for their antimicrobial properties . Specifically, Oprea1_035320 has been evaluated for its antibacterial and antifungal activities. Compounds 5e and 5k demonstrated considerable potential as antibacterial agents, while compounds 5a and 5b exhibited antifungal activity. These findings suggest that Oprea1_035320 could be explored further as a novel antimicrobial agent.

Anti-Inflammatory Potential

Thiazoles are known for their anti-inflammatory properties . Given the structural features of Oprea1_035320, it may have potential as an anti-inflammatory agent. Further investigations are warranted to explore its efficacy in modulating inflammatory responses.

Antioxidant Properties

Thiazole-based compounds often exhibit antioxidant activity . Oprea1_035320’s unique structure could contribute to its ability to scavenge free radicals and protect cells from oxidative damage. Researchers might explore its antioxidant potential in depth.

Anti-HIV Research

Oxidiazoles, including 1,3,4-oxadiazole (one of Oprea1_035320’s theoretical isomers), have been studied for their anti-HIV activity . Although specific data on Oprea1_035320’s anti-HIV effects are lacking, its oxadiazole moiety suggests potential in this area.

Analgesic Properties

While not directly tested, thiazole derivatives have shown analgesic effects . Oprea1_035320’s structural components make it an interesting candidate for further investigation as an analgesic agent.

Synthetic Intermediates and Drug Development

Thiazoles serve as synthetic intermediates in drug development . Oprea1_035320’s stability, lipophilicity, and ease of metabolism make it valuable for creating novel compounds. Researchers could explore its role as a building block for more complex molecules.

Mécanisme D'action

Target of Action

The primary target of the compound Oprea1_035320 is Glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis.

Mode of Action

It is known to interact with its target, glucokinase . The interaction between the compound and its target may result in changes in the activity of Glucokinase, potentially influencing glucose metabolism.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-5-18-12(13-7)14-11(15)8-2-3-9-10(4-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPVIQAYRQSKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322959 | |

| Record name | N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

CAS RN |

312704-13-5 | |

| Record name | N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)